Caerulomycin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Caerulomycin A is a natural antibiotic compound first isolated from the bacterium Streptomyces caeruleus. It is known for its unique structure, which includes a 2,2’-bipyridine core. This compound has garnered significant interest due to its diverse biological activities, including antifungal, immunosuppressive, and cytotoxic properties .

Wissenschaftliche Forschungsanwendungen

Caerulomycin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: this compound wird verwendet, um die Biosynthesewege von natürlichen Antibiotika zu untersuchen.

Industrie: Die antifungizide Aktivität der Verbindung wird bei der Entwicklung von Antimykotika genutzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung vor allem durch die Depletion des zellulären Eisengehalts. Es reduziert die Eisenaufnahme und erhöht die Eisenfreisetzung, was zu einer intrazellulären Eisendepletion führt. Diese Wirkung hemmt die Ribonukleotidreduktase, ein Enzym, das für die DNA-Synthese unerlässlich ist, und stimuliert MAPK-Signalwege, die das Zellwachstum und die Zellproliferation beeinflussen .

Wirkmechanismus

Target of Action

Caerulomycin A (CaeA) is a potent novel immunosuppressive agent . It primarily targets T cells , which play a crucial role in the immune response. CaeA also targets cellular iron content , which is essential for various cellular processes.

Mode of Action

CaeA exerts its effect by depleting cellular iron content . It reduces iron uptake and increases its release by cells . This action leads to intracellular iron depletion, which in turn affects various cellular processes. CaeA also inhibits the ribonucleotide reductase (RNR) enzyme , which catalyses the rate-limiting step in the synthesis of DNA . Additionally, it stimulates MAPKs signalling transduction pathways that play an important role in cell growth, proliferation, and differentiation . It also targets cell cycle control molecules such as cyclin D1, cyclin-dependent kinase 4, and p21CIP1/WAF1 .

Biochemical Pathways

The primary biochemical pathway affected by CaeA is the iron metabolism pathway . By reducing iron uptake and increasing its release, CaeA disrupts this pathway, leading to a decrease in cellular iron content . This action can affect various downstream processes that rely on iron, including DNA synthesis, as the RNR enzyme requires iron for its activity .

Result of Action

The primary result of CaeA’s action is immunosuppression . By targeting T cells and disrupting iron metabolism, CaeA can suppress the immune response . This makes it a potentially useful drug for conditions that require immunosuppression, such as organ transplantation, autoimmune diseases, and inflammatory disorders .

Action Environment

The action of CaeA can be influenced by various environmental factors. For example, the production of CaeA can be enhanced through certain genome mining strategies . Additionally, the action of CaeA may be affected by the presence of other compounds or conditions in the body that affect iron metabolism or T cell function.

Biochemische Analyse

Biochemical Properties

Caerulomycin A interacts with various enzymes and proteins in biochemical reactions. The oxime formation in this compound biosynthesis is catalyzed by CrmH, a flavin-dependent two-component monooxygenase . This enzyme is compatible with multiple flavin reductases . The essential biosynthetic gene, camE, plays a significant role in the production of this compound .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by causing intracellular iron depletion, reducing iron uptake, and increasing iron release by cells . It also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it causes cell cycle arrest by inhibiting the ribonucleotide reductase (RNR) enzyme, stimulating MAPKs signaling transduction pathways, and targeting cell cycle control molecules .

Molecular Mechanism

The molecular mechanism of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The formation of the 2,2’-bipyridine ring in this compound biosynthesis involves unusual NRPS activity to engage a trans-acting flavoprotein in C-C bond formation and heterocyclization .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. The production titer of this compound was improved through UV mutagenesis and cofactor engineering-directed increase of intracellular riboflavin . This led to a 14.6-fold increase in the titer of this compound compared to the initial value .

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthesis of this compound is initiated by the formation of a core 2,2’-bipyridine skeleton, which is catalyzed by a unique hybrid polyketide-nonribosomal peptide synthase (PKS/NRPS) machinery .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von Caerulomycin A umfasst mehrere Schlüsselschritte, darunter Amidierung, intramolekulare Aldol-Kondensation und Oxidationsreaktionen. Ausgehend von kommerziell erhältlichen Ausgangsmaterialien werden diese Schritte unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound kann durch kombinatorische Genom-Mining-Strategien verbessert werden. So wurde beispielsweise das aus Meerwasser gewonnene Actinoalloteichus sp. AHMU CJ021 genetisch modifiziert, um die Ausbeute an this compound zu erhöhen. Techniken wie UV-Mutagenese und Cofaktor-Engineering wurden eingesetzt, um die Produktion zu optimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Caerulomycin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise ersetzt die Behandlung mit Phosphorpentachlorid in Phosphoroxychlorid die Hydroxylfunktion durch ein Chloratom .

Häufige Reagenzien und Bedingungen:

Oxidation: Permanganat wird verwendet, um this compound zu oxidieren, was zur Bildung von Pikolinsäure führt.

Reduktion: Die reduktive Entfernung von Chloratomen kann mit bestimmten Reduktionsmitteln erreicht werden.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Methyliodid und Silberoxid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Derivate wie Caerulomycin-Monomethylether und Caerulomycin-Monoacetat .

Vergleich Mit ähnlichen Verbindungen

Caerulomycin A ist strukturell ähnlich anderen 2,2’-Bipyridin-Naturstoffen, wie z. B. Collismycinen. Beide Verbindungen teilen einen 2,2’-Bipyridin-Kern, unterscheiden sich aber in ihren Substituenten. Collismycine enthalten beispielsweise Schwefelgruppen, die in this compound fehlen . Dieser strukturelle Unterschied trägt zu ihren unterschiedlichen biologischen Aktivitäten bei.

Ähnliche Verbindungen:

- Collismycine

- Andere 2,2’-Bipyridinderivate

This compound zeichnet sich durch seine einzigartige Kombination von biologischen Aktivitäten und seinem Potenzial für therapeutische Anwendungen aus.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cerulomycin involves the coupling of two amino acids, L-phenylalanine and L-alanine, followed by a series of reactions to form the cyclic heptapeptide structure with a thiazoline ring and a thiazole ring.", "Starting Materials": ["L-phenylalanine", "L-alanine", "Ethyl chloroformate", "Triethylamine", "Benzyl bromide", "Sodium hydride", "Thioacetic acid", "Methanesulfonic acid", "Hydrogen peroxide", "Sodium hydroxide", "Chloroform", "Methanol", "Diethyl ether"], "Reaction": ["1. Coupling of L-phenylalanine and L-alanine using ethyl chloroformate and triethylamine to form dipeptide intermediate", "2. Protection of the N-terminus of the dipeptide using benzyl bromide and sodium hydride to form Boc-protected dipeptide intermediate", "3. Formation of thiazoline ring by reaction of thioacetic acid and methanesulfonic acid with the Boc-protected dipeptide intermediate", "4. Removal of Boc protecting group using hydrogen peroxide and sodium hydroxide to form thiazoline-containing intermediate", "5. Formation of thiazole ring by reaction of the thiazoline-containing intermediate with chloroform and methanol in the presence of triethylamine", "6. Deprotection of the side chain protecting groups using methanesulfonic acid and diethyl ether to obtain Cerulomycin"] } | |

CAS-Nummer |

21802-37-9 |

Molekularformel |

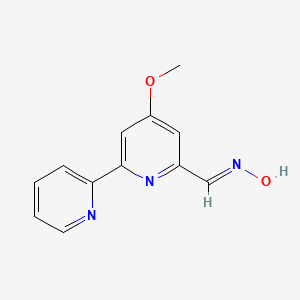

C12H11N3O2 |

Molekulargewicht |

229.23 g/mol |

IUPAC-Name |

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8- |

InChI-Schlüssel |

JCTRJRHLGOKMCF-ZSOIEALJSA-N |

Isomerische SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O |

SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

Kanonische SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Carulomycin A; AC1NTHG8; AC1N-THG8; AC1N THG8 NSC-114341; NSC114341; NSC 114341; HE185727; HE 185727; HE-185727; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)

![4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride](/img/structure/B606546.png)